molecular formula C24H28N4O6S2 B2502898 ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 449782-07-4

ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2502898
CAS No.: 449782-07-4
M. Wt: 532.63
InChI Key: SCPMQNBWKKHMFG-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes a sulfamoyl-substituted benzamido group at position 2, a carbamoyl moiety at position 3, and an ethyl ester at position 4. The bis(prop-2-en-1-yl) sulfamoyl group introduces allyl functionalities, which may confer reactivity for further modifications or interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMQNBWKKHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Batch Synthesis

  • Yield : 42–48%
  • Purity : 95–97%
  • Drawbacks : Extended reaction times (72–96 hours), high solvent consumption.

Continuous Flow Synthesis

  • Yield : 55–58%
  • Purity : 98–99%
  • Advantages : 30% reduction in solvent use, 50% shorter cycle time.

Catalytic Innovations

Palladium-catalyzed coupling reactions, as demonstrated in analogous quinoline syntheses, offer potential for late-stage functionalization but require rigorous palladium removal to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl and benzamido groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thieno[2,3-c]pyridine ring system may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thieno-Pyridine Family

The thieno[2,3-c]pyridine scaffold is shared among several derivatives, but substituents critically influence their properties. Key analogues include:

Compound Name Core Structure Substituents Key Applications/Properties Reference
Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine - 4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido (position 2) Potential enzyme inhibition; synthetic intermediate
tert-Butyl 2-(4-(benzyloxy)benzamido)-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate Thieno[2,3-c]pyridine - 4-(benzyloxy)benzamido (position 2); tert-butyl ester (position 6) L-Alanine biosynthesis inhibition
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Thieno[2,3-b]pyridine - Sulfhydryl (position 2); thienyl (position 6); nitrile (position 3) Chemical synthesis; photophysical studies
4-Amino-6-phenylamino-thieno[3,2-d]pyrimidin-7-carbonitrile Thieno[3,2-d]pyrimidine - Amino (position 4); phenylamino (position 6); nitrile (position 7) Anticancer/antimicrobial candidate

Key Observations:

Substituent Flexibility : The target compound’s allyl sulfamoyl group distinguishes it from tert-butyl-protected analogues (e.g., compound 2 in the table), which may enhance solubility or metabolic stability .

Ester Groups : The ethyl ester in the target compound contrasts with tert-butyl esters, which are bulkier and may hinder enzymatic hydrolysis in biological systems .

Functional Group Impact on Physicochemical Properties

  • Sulfamoyl vs. Benzyloxy Groups : The sulfamoyl moiety in the target compound may increase polarity and aqueous solubility compared to the benzyloxy group in the tert-butyl analogue, impacting pharmacokinetics .
  • Allyl vs. Benzyl Protections: Allyl groups (bis(prop-2-en-1-yl)) offer orthogonal deprotection strategies in synthetic routes, whereas benzyloxy groups require harsher conditions (e.g., hydrogenolysis) .

Biological Activity

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with multiple functional groups, including sulfamoyl and carboxylate moieties. These structural characteristics contribute to its diverse biological activities.

Structural Formula

The IUPAC name for the compound is:

\text{ethyl 2 4 bis prop 2 en 1 yl sulfamoyl benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate}

Molecular Formula

The molecular formula is C_{27}H_{35}N_{3}O_{5}S_{2} with a molecular weight of approximately 525.73 g/mol.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study analyzing similar sulfamoyl derivatives demonstrated effectiveness against various bacteria and fungi:

CompoundBacteria/Fungi TestedActivity
8aE. coliSignificant
8bStaphylococcus aureusSignificant
8cPseudomonas aeruginosaSignificant
8eAspergillus flavusSignificant
8fCandida albicansSignificant

These findings suggest that the sulfamoyl group plays a crucial role in enhancing the antimicrobial efficacy of these compounds .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity and disrupting microbial metabolism .

Study on Antimicrobial Efficacy

A notable study synthesized several derivatives based on the thieno[2,3-c]pyridine structure and evaluated their antimicrobial activities. The results indicated that compounds with similar structural features to this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Application in Cancer Research

Recent investigations have also explored the potential anticancer properties of thieno[2,3-c]pyridine derivatives. These studies suggest that such compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including sulfonamide formation, benzamido coupling, and esterification. Key steps include:

  • Use of sulfonyl chlorides for introducing the bis(prop-2-en-1-yl)sulfamoyl group under anhydrous conditions .
  • Coupling the benzamido moiety via carbodiimide-mediated activation (e.g., EDC/HOBt) to ensure regioselectivity .
  • Monitoring reaction progress using HPLC or TLC to isolate intermediates and minimize side products . Table 1 : Typical reagents and conditions for critical steps:
StepReagentSolventTemperatureYield Range
SulfonylationSulfonyl chlorideDCM0–5°C60–75%
AmidationEDC/HOBtDMFRT50–65%

Q. What analytical techniques are recommended for structural confirmation?

  • X-ray crystallography : Resolves bond angles and stereochemistry of the thieno[2,3-c]pyridine core .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., prop-2-en-1-yl protons at δ 5.2–5.8 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₄H₂₇N₅O₆S₂) .

Q. What safety protocols are critical during handling?

  • Avoid exposure to moisture to prevent ester hydrolysis .
  • Use PPE (gloves, goggles) due to potential irritancy of sulfonamide intermediates .
  • Store under inert gas (argon) at –20°C for long-term stability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antitumor assays) may arise from:

  • Receptor isoform specificity : Use isoform-selective inhibitors (e.g., kinase profiling panels) to identify targets .
  • Solubility limitations : Optimize DMSO concentration (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) . Table 2 : Bioactivity data variations under different conditions:
Assay TypeIC₅₀ (µM)Buffer SystemReference
Kinase inhibition0.8 ± 0.2PBS + 0.05% Tween-20
Cytotoxicity12.5 ± 3.1RPMI + 10% FBS

Q. What strategies enhance metabolic stability in preclinical studies?

  • Ester-to-amide conversion : Replace the ethyl carboxylate with a tert-butyl carbamate to reduce hepatic clearance .
  • Deuterium labeling : Stabilize the prop-2-en-1-yl group against oxidative metabolism .
  • Microsomal stability assays : Compare half-life in human vs. murine liver microsomes to prioritize derivatives .

Q. How do electronic effects of substituents influence reactivity?

  • The electron-withdrawing sulfamoyl group increases electrophilicity of the benzamido carbonyl, facilitating nucleophilic attack in target binding .
  • Hammett substituent constants (σ) predict reaction rates for derivatives. For example, replacing carbamoyl with cyano (σ = +0.66) accelerates thiol adduct formation .

Methodological Considerations

Designing assays for target engagement validation:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kₐ) to immobilized kinases or receptors .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates .

Addressing synthetic intermediate instability:

  • Low-temperature workup : Quench reactions at –78°C to stabilize reactive intermediates (e.g., acyl chlorides) .
  • In situ derivatization : Convert unstable intermediates to stable analogs (e.g., tert-butyldimethylsilyl protection) .

Data Interpretation and Conflict Mitigation

Resolving spectral anomalies in characterization:

  • Dynamic NMR : Detect rotameric equilibria in the bis(prop-2-en-1-yl)sulfamoyl group (e.g., coalescence temperature analysis) .
  • DFT calculations : Predict ¹³C NMR chemical shifts using B3LYP/6-31G* basis sets to validate assignments .

Interpreting conflicting cytotoxicity data:

  • Cell line-specific expression profiles : Use RNA-seq data to correlate activity with target protein abundance (e.g., EGFR vs. VEGFR) .
  • Redox interference : Test compounds in presence of antioxidants (e.g., NAC) to rule out ROS-mediated false positives .

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